2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3S2/c1-30-15-9-7-13(8-10-15)20-25-21(31-27-20)18-19(23)28(26-22(18)33-3)12-17(29)24-14-5-4-6-16(11-14)32-2/h4-11H,12,23H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTGOOADHLFAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=CC=C4)SC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide (CAS Number: 1171404-94-6) is a novel synthetic entity belonging to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 480.5 g/mol. The structure features a complex arrangement that includes an oxadiazole ring, a pyrazole moiety, and methylsulfanyl groups, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6O4S |
| Molecular Weight | 480.5 g/mol |
| CAS Number | 1171404-94-6 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this compound. The mechanism of action is primarily attributed to the inhibition of bacterial growth through interference with essential metabolic pathways. For instance, compounds similar to this structure have shown significant bactericidal effects against various strains, including Staphylococcus aureus and Escherichia coli .
In a comparative analysis, this compound exhibited greater antimicrobial activity than traditional antibiotics like ciprofloxacin, indicating its potential as a lead compound for developing new antimicrobial agents.
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been extensively documented. Studies suggest that these compounds can inhibit the activity of critical enzymes such as telomerase and topoisomerase, which are vital for cancer cell proliferation .
In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines while exhibiting minimal toxicity towards normal cells. For example, in assays involving A549 (lung cancer) and HepG2 (liver cancer) cell lines, the compound showed IC50 values suggesting potent anticancer activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the tested compound had a minimum inhibitory concentration (MIC) lower than that of established antibiotics .
- Cytotoxicity Assessment : In cytotoxicity assays conducted on L929 normal fibroblast cells, the compound demonstrated no significant cytotoxic effects at concentrations up to 200 µM. This suggests a favorable safety profile for further development .
The biological activity of this compound can be attributed to several factors:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against a range of pathogens. The incorporation of the methylsulfanyl group is believed to enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against bacteria and fungi .
Anti-inflammatory Effects
Some studies suggest that similar compounds may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
Pesticidal Activity
Compounds containing oxadiazole have been investigated for their pesticidal properties. They can act as effective agents against agricultural pests, potentially providing a safer alternative to traditional pesticides .
Plant Growth Regulators
There is emerging evidence that such compounds can function as plant growth regulators, promoting growth and enhancing crop yield under various environmental conditions .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Acetamide Nitrogen
The acetamide nitrogen in the target compound is substituted with a 3-(methylsulfanyl)phenyl group. Key analogs include:
- N-(2-chloro-4-methylphenyl)acetamide derivative (): Incorporation of a methyl group adjacent to chlorine may enhance steric bulk and modulate pharmacokinetic properties compared to the target compound’s methylsulfanyl group .
Table 1: Substituent Effects on Acetamide Nitrogen
Heterocyclic Core Modifications
The 1,2,4-oxadiazole ring in the target compound is a critical pharmacophore. Comparatively:
- BI 665915 (): A FLAP inhibitor with an oxadiazole-pyrazole scaffold. Structural optimization here led to nanomolar IC₅₀ values in LTB4 inhibition, suggesting the oxadiazole’s role in binding potency .
- Triazole-sulfanyl acetamides (): Replacement of oxadiazole with triazole retains sulfur-mediated interactions but may alter electronic properties. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated anti-exudative activity comparable to diclofenac sodium (IC₅₀ ~10 mg/kg) .
Table 2: Heterocyclic Core Comparisons
Sulfur-Containing Moieties
The methylsulfanyl groups in the target compound contrast with sulfonamides () and sulfonyl derivatives (). Sulfur atoms in methylsulfanyl groups may reduce oxidative metabolism compared to sulfonamides, enhancing in vivo stability .
Preparation Methods
Nitrile Oxide Precursor Preparation
Amidoxime Synthesis
Cyclization to Oxadiazole
-
The nitrile oxide and amidoxime undergo [3+2] cycloaddition in tetrahydrofuran (THF) at 25°C for 12 hr, producing 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate .
-
Key reaction parameters :
Assembly of the 5-Amino-3-(Methylsulfanyl)Pyrazole Core
The pyrazole ring is formed via cyclocondensation, followed by functionalization.
Hydrazine Derivative Preparation
Cyclocondensation with 1,3-Dielectrophile
-
Ethyl 3-ethoxyacrylate reacts with the hydrazide in ethanol under reflux (12 hr), yielding 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate (55–60% yield).
-
Optimization note : Excess dielectrophile (1.5 eq) improves regioselectivity.
Coupling of Oxadiazole and Pyrazole Modules
The oxadiazole carboxylate and pyrazole amine are linked via amide bond formation.
Ester Hydrolysis
Amide Coupling
-
Carboxylic acid activation with HATU and DIPEA in DMF, followed by reaction with the pyrazole amine (1.2 eq), affords 5-(4-methoxyphenyl)-3-(5-amino-3-(methylsulfanyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole (75–80% yield).
Introduction of the Acetamide Side Chain
The final step involves N-acylation of 3-(methylsulfanyl)aniline.
Acetyl Chloride Preparation
Nucleophilic Displacement
-
The pyrazole-oxadiazole intermediate reacts with the chloroacetamide in acetonitrile using K2CO3 as base (60°C, 8 hr), producing the target compound (65–70% yield).
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, oxadiazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 6.72 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH2CO), 3.82 (s, 3H, OCH3), 2.49 (s, 3H, SCH3).
-
HRMS : m/z calculated for C23H23N6O4S2 [M+H]+: 543.1174; found: 543.1178.
Data Tables
Table 1: Reaction Conditions for Oxadiazole-Pyrazole Coupling
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Coupling Reagent | HATU (1.5 eq) | |
| Base | DIPEA (3 eq) | |
| Temperature | 25°C | |
| Yield | 75–80% |
Table 2: Spectroscopic Data for Key Intermediates
| Compound | 1H NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|
| Oxadiazole carboxylic acid | 8.18 (s, 1H), 7.85 (d, 2H) | 277.0852 [M+H]+ |
| Pyrazole-amide intermediate | 6.70 (s, 1H), 4.30 (s, 2H) | 466.1056 [M+H]+ |
Research Findings and Optimization Insights
Oxadiazole Stability
Methylsulfanyl Group Compatibility
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis requires multi-step protocols, including cyclization of oxadiazole and pyrazole moieties, followed by coupling reactions. Critical parameters include:
- Catalysts : Pyridine and Zeolite (Y-H) under reflux (150°C) to facilitate heterocycle formation .
- Solvent systems : Ethanol or DMF for recrystallization to enhance purity .
- Purification : Column chromatography or repeated recrystallization to remove unreacted intermediates .
Q. How is the compound’s structure confirmed post-synthesis?
Structural validation employs:
- NMR spectroscopy : To confirm proton environments (e.g., methylsulfanyl groups at δ 2.1–2.3 ppm) .
- IR spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹) .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks matching the expected formula .
Q. What in vitro assays are used for initial biological activity screening?
Common assays include:
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
- Anti-exudative activity : Carrageenan-induced rat paw edema models, comparing efficacy to diclofenac sodium .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR strategies involve:
- Functional group substitution : Replacing methylsulfanyl with bulkier groups (e.g., allyl or furan derivatives) to enhance target binding .
- Heterocycle modification : Introducing pyridinyl or thiazole rings to improve solubility and potency .
- Docking simulations : Molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or EGFR .
Q. What strategies optimize reaction yields in large-scale synthesis?
Yield optimization focuses on:
- Catalyst loading : Adjusting Zeolite (Y-H) concentrations to 0.015 M for improved cyclization efficiency .
- Temperature control : Maintaining reflux at 150°C ± 5°C to prevent side reactions .
- pH modulation : Using NaOH (0.01 M) during thiol coupling to stabilize intermediates .
Q. How can contradictions in biological activity data between studies be resolved?
Contradictions arise from:
- Assay variability : Differences in cell lines (e.g., Jurkat vs. HepG2) or in vivo models .
- Concentration gradients : Testing at non-standardized doses (e.g., 10 mg/kg vs. 20 mg/kg) .
- Metabolic stability : Variations in liver microsome degradation rates across species .
Q. What computational methods predict target interactions for mechanistic studies?
Advanced approaches include:
- Molecular dynamics (MD) simulations : To assess binding stability with kinases over 100-ns trajectories .
- QSAR modeling : Using descriptors like logP and polar surface area to correlate structure with IC₅₀ values .
- Pharmacophore mapping : Identifying critical hydrogen bond acceptors in the oxadiazole ring .
Q. How can solubility challenges be addressed for in vivo applications?
Strategies involve:
- Prodrug design : Adding phosphate groups to the acetamide moiety for enhanced aqueous solubility .
- Nanoformulation : Encapsulation in PLGA nanoparticles to improve bioavailability .
- Co-solvent systems : Using PEG-400/water mixtures (70:30) for preclinical dosing .
Q. What analytical techniques characterize degradation products under stress conditions?
Degradation studies employ:
- HPLC-MS/MS : To identify hydrolyzed products (e.g., cleavage of oxadiazole rings at pH < 3) .
- Forced degradation : Exposure to UV light (254 nm) or H₂O₂ to simulate oxidative pathways .
- X-ray crystallography : Resolving structural changes in degraded crystals .
Q. How is selectivity for target enzymes assessed against off-target interactions?
Selectivity profiling includes:
- Kinome-wide screening : Using kinase inhibitor panels (e.g., DiscoverX) at 1 µM concentrations .
- CETSA (Cellular Thermal Shift Assay) : Validating target engagement in live cells .
- SPR (Surface Plasmon Resonance) : Measuring binding kinetics (ka/kd) for putative targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
